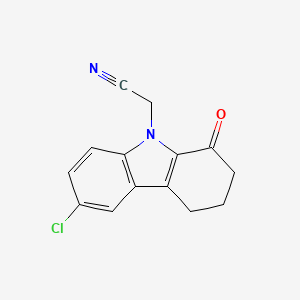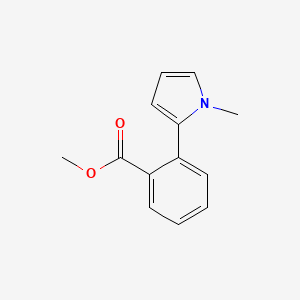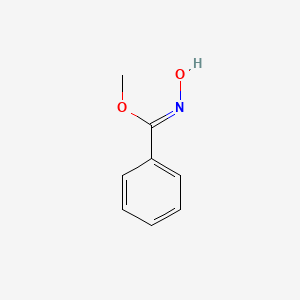
Oxime-, methoxy-phenyl-_
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxime-, methoxy-phenyl-_ is an organic compound belonging to the oxime family, characterized by the presence of a methoxy group attached to a phenyl ring. The general formula for oximes is RR’C=N−OH, where R and R’ can be various organic groups. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxime-, methoxy-phenyl-_ can be synthesized through the condensation of methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a weakly acidic medium. The reaction typically proceeds as follows:
- Dissolve methoxybenzaldehyde in an appropriate solvent (e.g., ethanol).
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to a weakly acidic range using acetic acid.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Oxime-, methoxy-phenyl-_ undergoes various chemical reactions, including:
Reduction: Reduction of oximes to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Hydrolysis: Hydrolysis of oximes to corresponding aldehydes or ketones in the presence of acids.
Substitution: Nucleophilic substitution reactions involving the oxime group.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Acids: Hydrochloric acid, sulfuric acid for hydrolysis.
Solvents: Ethanol, methanol, acetic acid.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Corresponding aldehydes or ketones.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
Oxime-, methoxy-phenyl-_ has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxime-, methoxy-phenyl-_ involves its interaction with specific molecular targets. For instance, in medicinal applications, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity . Additionally, oximes can act as kinase inhibitors, affecting various signaling pathways involved in cancer and inflammation .
Comparaison Avec Des Composés Similaires
Oxime-, methoxy-phenyl-_ can be compared with other oxime derivatives, such as:
Aldoximes: Derived from aldehydes, typically more reactive.
Ketoximes: Derived from ketones, generally more stable.
Amidoximes: Oximes of amides, known for their unique reactivity and applications in coordination chemistry.
Uniqueness
This compound stands out due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold in drug design .
Conclusion
This compound is a versatile compound with significant applications in various fields, including medicinal chemistry, biology, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
methyl (Z)-N-hydroxybenzenecarboximidate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3/b9-8- |
Clé InChI |
HUYDCTLGGLCUTE-HJWRWDBZSA-N |
SMILES isomérique |
CO/C(=N\O)/C1=CC=CC=C1 |
SMILES canonique |
COC(=NO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)


![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)

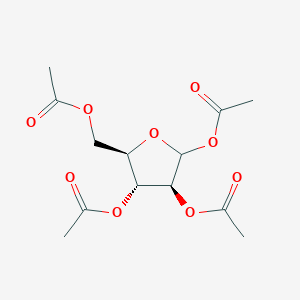
![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)

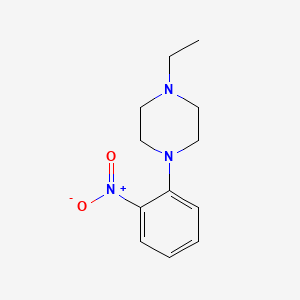

![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
